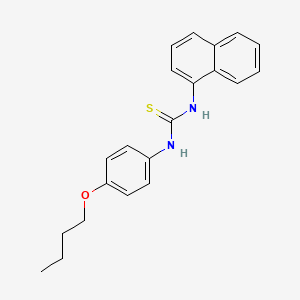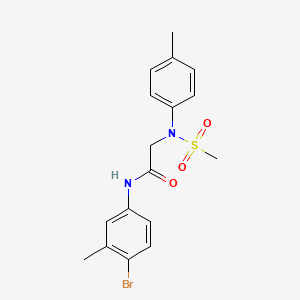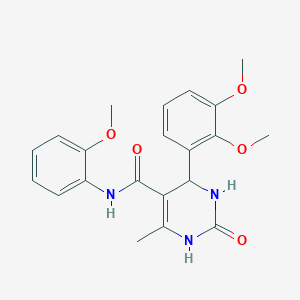
1-(4-Butoxyphenyl)-3-naphthalen-1-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a butoxyphenyl group and a naphthalenyl group attached to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-naphthalen-1-ylthiourea typically involves the reaction of 4-butoxyaniline with naphthyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Butoxyphenyl)-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)-3-naphthalen-1-ylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as luminescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)-3-naphthalen-1-ylthiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The aromatic rings may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Butoxyphenyl)-3-naphthalen-1-ylthiourea: Characterized by the presence of a butoxyphenyl group and a naphthalenyl group attached to a thiourea moiety.
1-(4-Butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols: Similar in structure but with additional cyclohexyl and piperazinyl groups.
4-Butoxyphenyl isothiocyanate: Contains a butoxyphenyl group attached to an isothiocyanate moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both butoxyphenyl and naphthalenyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-naphthalen-1-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-2-3-15-24-18-13-11-17(12-14-18)22-21(25)23-20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,2-3,15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXDXCLXVQQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-ethoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5087344.png)

![3-(4-tert-butylphenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5087359.png)
![1-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5087366.png)
![5-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5087370.png)

![3-bromo-N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5087378.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5087382.png)
![ethyl 4-(4-methoxybenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5087387.png)
![N'-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]pyridine-3-carbohydrazide](/img/structure/B5087392.png)
![3-bromo-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5087393.png)
![2,5-dihydroxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5087415.png)
![1-(3-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5087418.png)

